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Compound of Interest

Compound Name: Cbz-NH-PEG8-C2-acid

Cat. No.: B606522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carboxybenzyl-amino-

Polyethylene Glycol (Cbz-NH-PEG) linkers, essential tools in modern bioconjugation and

therapeutic development. We will delve into the core nomenclature, physicochemical

properties, and key applications of these heterobifunctional linkers, with a focus on their role in

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide

includes detailed experimental protocols, comparative data on different protecting groups, and

visualizations of key biological pathways and experimental workflows to support researchers in

the rational design of advanced bioconjugates.

Core Nomenclature and Structure
Cbz-NH-PEG linkers are versatile chemical entities characterized by three key components,

each contributing to their unique functionality in bioconjugation:

Cbz (Carboxybenzyl): The Cbz, or Z, group is a well-established protecting group for amines.

[1] It is introduced by reacting an amine with benzyl chloroformate.[1] The Cbz group is

known for its stability across a range of chemical conditions, including basic and most

aqueous acidic media, yet it can be selectively removed under mild conditions, most notably

through catalytic hydrogenation.[2] This stability and selective removal make it a valuable

tool in multi-step organic synthesis.
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NH (Amine): This refers to the amine group that is protected by the Cbz group. Once

deprotected, this primary amine becomes a reactive handle for conjugation to other

molecules.

PEG (Polyethylene Glycol): The PEG component is a hydrophilic polymer chain composed of

repeating ethylene glycol units.[3] In the context of Cbz-NH-PEG linkers, the PEG chain acts

as a flexible spacer. The inclusion of a PEG spacer can significantly enhance the solubility

and stability of the resulting bioconjugate, as well as improve its pharmacokinetic properties

by, for example, reducing immunogenicity and renal clearance.[4] The length of the PEG

chain is a critical parameter that can be varied to optimize the distance between the two

conjugated molecules and influence the overall properties of the final product.[3]

Together, these components form a heterobifunctional linker, meaning it has two different

reactive ends. One end is the Cbz-protected amine, and the other end can be modified with

various functional groups, most commonly a carboxylic acid (-COOH) or another amine group

(-NH2), allowing for the sequential and controlled conjugation of two different molecules.

Comparative Analysis of Amine Protecting Groups
The choice of amine protecting group is a critical consideration in the design and synthesis of

PEG linkers. Besides Cbz, other commonly used protecting groups include tert-Butoxycarbonyl

(Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The key distinction between these groups lies

in their deprotection conditions, which allows for orthogonal synthesis strategies.
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groups.

Physicochemical Properties of Cbz-NH-PEG Linkers
The physicochemical properties of Cbz-NH-PEG linkers are crucial for their application in drug

development. The following table summarizes the properties of several representative Cbz-NH-

PEG linkers with a terminal carboxylic acid.
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Linker Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

PEG Units (n)

Cbz-NH-PEG1-

CH2COOH
1260092-43-0 C12H15NO5 253.25 1

Cbz-NH-PEG2-

C2-acid
1347750-76-8 C15H21NO6 311.33 2

Cbz-NH-PEG3-

CH2COOH
462100-05-6 C16H23NO7 341.36 3

Cbz-NH-PEG5-

CH2COOH
N/A C20H31NO9 429.46 5

Applications in Drug Development
Cbz-NH-PEG linkers are instrumental in the development of sophisticated therapeutics, most

notably PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system

(UPS) to selectively degrade target proteins of interest (POIs).[9][10] A PROTAC consists of a

ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that

connects the two.[9][10] The linker's length and flexibility are critical for the formation of a

stable and productive ternary complex between the POI and the E3 ligase, which is a

prerequisite for ubiquitination and subsequent degradation of the target protein.[9][10][11]

Cbz-NH-PEG linkers are frequently employed in PROTAC design due to the hydrophilicity

imparted by the PEG chain, which can improve the solubility and cell permeability of the

PROTAC molecule. The Cbz protecting group allows for the modular and systematic synthesis

of a library of PROTACs with varying linker lengths to identify the optimal degrader.

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
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PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody

(mAb) to deliver a potent cytotoxic payload to cancer cells. An ADC is composed of three

components: the mAb, the cytotoxic drug, and a chemical linker that connects them. The

linker's stability is crucial to ensure that the ADC remains intact in circulation and only releases

the payload at the target site.

Cbz-NH-PEG linkers can be used in ADC synthesis to connect the antibody to the drug. The

PEG spacer can improve the solubility and pharmacokinetic properties of the ADC. The

synthesis of an ADC using a Cbz-NH-PEG linker is a sequential process that involves the

conjugation of the linker to the drug, followed by the conjugation of the drug-linker complex to

the antibody.

The following diagram outlines a general workflow for the synthesis of an ADC using a

heterobifunctional linker like Cbz-NH-PEG-COOH.
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General workflow for ADC synthesis.
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Experimental Protocols
The following are generalized protocols for the key steps in the synthesis and application of

Cbz-NH-PEG linkers.

Synthesis of Cbz-NH-PEG-COOH
This protocol outlines a plausible synthetic route for Cbz-NH-PEG-COOH starting from a

commercially available amino-PEG-alcohol.

Materials:

Amino-PEG-alcohol (e.g., 2-(2-aminoethoxy)ethanol for PEG1)

Benzyl chloroformate (Cbz-Cl)

Base (e.g., sodium bicarbonate)

Solvent (e.g., dichloromethane)

Oxidizing agent (e.g., TEMPO/sodium hypochlorite)

Standard laboratory glassware and purification equipment

Procedure:

Protection of the amine:

Dissolve the amino-PEG-alcohol in a suitable solvent and cool in an ice bath.

Add the base, followed by the dropwise addition of benzyl chloroformate.

Stir the reaction at room temperature until completion, monitoring by thin-layer

chromatography (TLC).

Perform an aqueous work-up to remove excess reagents.

Purify the resulting Cbz-protected PEG-alcohol by column chromatography.
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Oxidation of the alcohol:

Dissolve the purified Cbz-protected PEG-alcohol in a suitable solvent.

Add the oxidizing agent and stir at the appropriate temperature.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction and perform a work-up according to the specific oxidizing agent used.

Purify the final product, Cbz-NH-PEG-COOH, by crystallization or column

chromatography.

Amide Bond Formation using Cbz-NH-PEG-COOH
This protocol describes the coupling of the carboxylic acid of a Cbz-NH-PEG-COOH linker to a

primary amine-containing molecule.

Materials:

Cbz-NH-PEG-COOH linker

Amine-containing molecule

Coupling agents (e.g., EDC, NHS)

Base (e.g., DIPEA)

Anhydrous aprotic solvent (e.g., DMF)

Procedure:

Activation of the carboxylic acid:

Dissolve the Cbz-NH-PEG-COOH linker in the anhydrous solvent.

Add the coupling agents (e.g., EDC and NHS) and stir at room temperature for 30-60

minutes to activate the carboxylic acid.
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Addition of the amine:

In a separate flask, dissolve the amine-containing molecule and the base in the anhydrous

solvent.

Add the amine solution to the activated linker solution.

Reaction and purification:

Stir the reaction at room temperature until completion, which can be monitored by LC-MS

or TLC.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Purify the final product by flash column chromatography.

Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield a free amine.

Materials:

Cbz-protected compound

Palladium on carbon (Pd/C, 10 wt. %)

Solvent (e.g., Methanol)

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

Procedure:

Dissolve the Cbz-protected compound in the solvent.

Carefully add a catalytic amount of Pd/C to the solution.

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a

hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion
Cbz-NH-PEG linkers are indispensable tools in the field of bioconjugation and drug

development, offering a unique combination of stability, hydrophilicity, and versatile reactivity.

Their application in the synthesis of PROTACs and ADCs has enabled the development of

novel therapeutic strategies with enhanced efficacy and improved pharmacokinetic profiles. A

thorough understanding of their nomenclature, physicochemical properties, and the

experimental protocols for their use is essential for researchers aiming to design and

synthesize the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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